Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate
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Overview
Description
Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate is an organic compound that features both ester and sulfonate functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in multiple scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate typically involves the esterification of 2-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 2-formylbenzoate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Methyl 2-[(2-carboxybenzene-1-sulfonyl)oxy]benzoate.
Reduction: Methyl 2-[(2-hydroxybenzene-1-sulfonyl)oxy]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
- Methyl 2-formylbenzoate
- Methyl 2-[(2-hydroxybenzene-1-sulfonyl)oxy]benzoate
- Methyl 2-[(2-carboxybenzene-1-sulfonyl)oxy]benzoate
Comparison: Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate is unique due to the presence of both formyl and sulfonate groups, which confer distinct reactivity and solubility properties
Properties
CAS No. |
112211-79-7 |
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Molecular Formula |
C15H12O6S |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
methyl 2-(2-formylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C15H12O6S/c1-20-15(17)12-7-3-4-8-13(12)21-22(18,19)14-9-5-2-6-11(14)10-16/h2-10H,1H3 |
InChI Key |
NWEMNZQNVOVVTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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